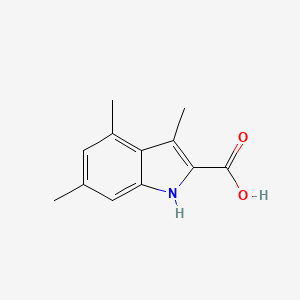

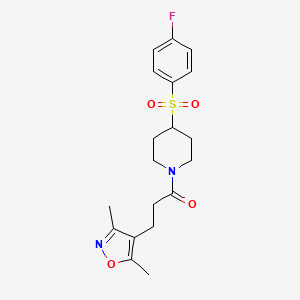

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of nitropyrimidine compounds involves various chemical reactions, including aminolysis, cycloadditions, and substitutions. For instance, the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one has been reported to furnish diimines of nitromalonaldehyde in good yields, demonstrating the reactivity of nitropyrimidine derivatives towards nucleophilic attack by amines (Nishiwaki, Tohda, & Ariga, 1996). Additionally, solution-phase synthesis techniques have been employed to create tetrasubstituted purines from derivatives like 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, showcasing the versatility of nitropyrimidine compounds in synthetic chemistry (Hammarström, Meyer, Smith, & Talamas, 2003).

Molecular Structure Analysis

The molecular and crystal structures of nitropyrimidine derivatives have been extensively studied, revealing intricate details about their geometric configurations and intermolecular interactions. Research on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the influence of molecular-electronic structures on their chemical behavior and hydrogen bonding patterns (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).

Chemical Reactions and Properties

Nitropyrimidine compounds participate in various chemical reactions, demonstrating a wide range of reactivity towards different reagents. For instance, the utility of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in synthesizing highly substituted purines illustrates the compound's role in regiocontrolled solution and solid-phase synthesis, underscoring its significance in creating complex molecular architectures (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Physical Properties Analysis

The physical properties of nitropyrimidine derivatives, such as melting points, solubility, and crystalline structures, are crucial for understanding their behavior in different environments. Studies on the crystal structures of compounds like 2-amino-5-nitropyrimidine reveal detailed insights into their packing, hydrogen-bond patterns, and intermolecular forces, which are essential for predicting their stability and reactivity (Aakeröy, Nieuwenhuyzen, & Price, 1998).

Chemical Properties Analysis

The chemical properties of nitropyrimidine derivatives, including their acidity, basicity, and reactivity towards various reagents, are defined by their molecular structure. The interplay of molecular, molecular-electronic, and supramolecular structures in compounds such as symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines provides a comprehensive understanding of their chemical behavior (Quesada et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- A study detailed the synthesis of tetrahydropteridine C6-stereoisomers, including the condensation of chiral N1-protected vicinal diamines with amino acids, showcasing the versatility of nitropyrimidine derivatives in synthesizing complex molecules with high enantiomeric purity (Bailey, Chandrasekaran, & Ayling, 1992).

- Research on 2-dialkylaminopteridin-7(8H)-ones and their 5-N-oxides introduced a new synthetic route utilizing 4-(2-Cyanoacetamido)-5-nitropyrimidines, highlighting the creation of novel pteridin derivatives under specific conditions (Tennant & Yacomeni, 1975).

- Another study demonstrated the complexation of 5-acylpyrimidine-4-thiones with aliphatic diamines in the presence of Ni(II) and Co(II) salts, leading to the synthesis of new metal complexes. This work provides insight into the electrochemical properties and potential applications of pyrimidine derivatives in materials science (Beloglazkina et al., 2005).

Molecular Structure and Properties

- The molecular structure of fac-tris(5-acetyl-2,4-dimethylpyrimidine-6-thiolato)cobalt(III) was established, offering valuable data on the electronic structure and bonding characteristics of pyrimidine derivatives, useful in designing coordination compounds (Beloglazkina et al., 2005).

Application in Drug Synthesis and Material Science

- Studies on the synthesis of corticotropin-releasing factor receptor binding affinity compounds from N-aryltriazolo- and -imidazopyrimidines and -pyridines, derived from diaminopyrimidines, reveal the therapeutic potential of nitropyrimidine derivatives in developing new pharmaceutical agents (Chorvat et al., 1999).

Direcciones Futuras

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies . This suggests that “N2-cyclopentyl-5-nitropyrimidine-2,4-diamine” and similar compounds may have potential future applications in the medical and pharmaceutical fields .

Propiedades

IUPAC Name |

2-N-cyclopentyl-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)5-11-9(13-8)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUOSCLHYKSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-cyclopentyl-5-nitropyrimidine-2,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate](/img/structure/B2494915.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494916.png)

![N-benzoyl-N'-[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B2494917.png)

![(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2494924.png)

![7-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494926.png)

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2494928.png)

![1-(2-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2494932.png)